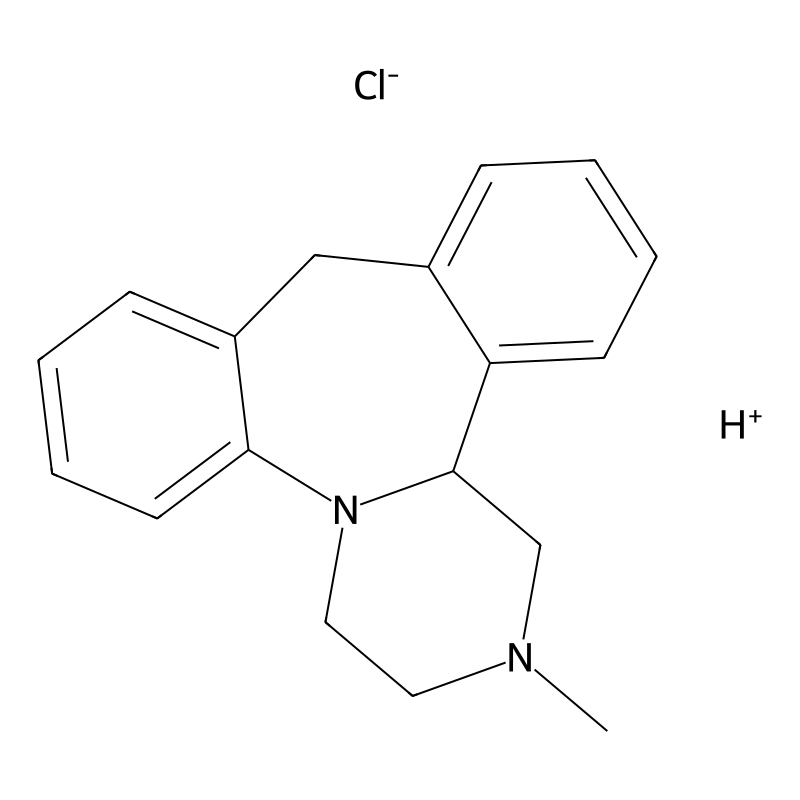

Mianserin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mianserin Hydrochloride is a well-characterized tetracyclic antidepressant (TeCA) and a potent multi-target monoamine receptor modulator, widely procured as a reference standard and pharmacological tool. As a hydrochloride salt, it exhibits a melting point of 282–284 °C (with decomposition) and provides a highly stable, water-soluble crystalline form . Unlike traditional tricyclic antidepressants (TCAs), mianserin functions primarily as an antagonist or inverse agonist at histamine H1, serotonin 5-HT2A/2C, and alpha-2 adrenergic receptors, while notably lacking significant monoamine reuptake inhibition[1]. For industrial and laboratory buyers, the hydrochloride salt ensures reliable processability, extended shelf-life under standard refrigeration (2–8 °C), and immediate compatibility with aqueous biological assays without the need for aggressive co-solvents.

Substituting Mianserin Hydrochloride with its free base or closely related class analogs introduces severe experimental and formulation risks. The free base form is practically insoluble in water, which can lead to precipitation in aqueous buffers and unpredictable dosing in preclinical models, necessitating the use of the hydrochloride salt for reliable dissolution . Furthermore, substituting mianserin with traditional tricyclic antidepressants (TCAs) like amitriptyline introduces heavy muscarinic receptor antagonism, confounding data in neurochemical assays with unwanted anticholinergic effects [1]. Even substitution with its closest structural analog, mirtazapine (6-aza-mianserin), fundamentally alters the compound's receptor binding profile, significantly reducing alpha-1 adrenergic affinity and altering its physicochemical dipole moment [2].

References

Hydrochloride Salt Superiority in Aqueous Solubility

For in vitro and in vivo applications, the choice of salt form dictates bioavailability and assay reproducibility. Mianserin Hydrochloride demonstrates a water solubility of approximately 3.4 mg/mL at standard conditions, allowing for direct dissolution in aqueous media . In contrast, mianserin free base is practically insoluble in water, requiring organic solvents like DMSO which can induce cytotoxicity in cell-based assays.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | ~3.4 mg/mL (Mianserin Hydrochloride) |

| Comparator Or Baseline | < 0.1 mg/mL (Mianserin Free Base) |

| Quantified Difference | >30-fold increase in aqueous solubility |

| Conditions | Standard aqueous buffer / water at room temperature |

Ensures complete dissolution and reproducible dosing in biological buffers and cell culture media without relying on potentially cytotoxic organic co-solvents.

Differentiated Alpha-1 Adrenergic Antagonism vs Mirtazapine

While mirtazapine is often considered a direct substitute for mianserin due to its similar tetracyclic structure (differing only by a single nitrogen atom in the aza-ring), their pharmacological profiles are not interchangeable. Binding assays demonstrate that mianserin exhibits a significantly higher affinity for alpha-1 adrenoceptors (pKi = 7.1) compared to mirtazapine (pKi = 6.4) [1].

| Evidence Dimension | Alpha-1 Adrenoceptor Binding Affinity (pKi) |

| Target Compound Data | pKi = 7.1 (Mianserin) |

| Comparator Or Baseline | pKi = 6.4 (Mirtazapine) |

| Quantified Difference | 0.7 log unit difference (~5-fold higher affinity for Mianserin) |

| Conditions | [3H]prazosin competitive binding assay in rat tissue |

Prevents critical errors in neuropharmacological modeling when studying alpha-1 mediated cardiovascular or neurochemical pathways, where mirtazapine would underperform.

Elimination of Muscarinic Off-Target Effects

Traditional tricyclic benchmarks like amitriptyline are heavily limited by their off-target anticholinergic activity. Mianserin provides a much cleaner pharmacological profile, exhibiting negligible affinity for muscarinic acetylcholine receptors, whereas amitriptyline binds with high affinity (Ki ~ 18 nM) [1]. This lack of muscarinic interference isolates the compound's effects to histamine and monoamine receptors.

| Evidence Dimension | Muscarinic Acetylcholine Receptor Affinity (Ki) |

| Target Compound Data | Low affinity / Negligible binding (Mianserin) |

| Comparator Or Baseline | Ki ~ 18 nM (Amitriptyline) |

| Quantified Difference | Orders of magnitude lower muscarinic affinity for Mianserin |

| Conditions | In vitro radioligand binding assays |

Allows researchers to isolate noradrenergic and serotonergic mechanisms without confounding anticholinergic side effects in behavioral or receptor assays.

In Vitro 5-HT and Alpha-Adrenergic Receptor Assays

Driven by its high aqueous solubility (3.4 mg/mL) and lack of muscarinic interference, Mianserin Hydrochloride is the optimal reference standard for profiling serotonin (5-HT2A/2C) and alpha-2 adrenergic receptor dynamics in cell lines. The hydrochloride salt ensures stable, reproducible concentrations in aqueous media without solvent-induced artifacts .

Comparative Structural Activity Relationship (SAR) Studies

Because mianserin possesses a ~5-fold higher affinity for alpha-1 adrenoceptors compared to its 6-aza analog mirtazapine, it is heavily procured as a benchmark compound in SAR studies investigating how subtle aza-substitutions in tetracyclic scaffolds alter receptor binding and physicochemical dipole moments [1].

Preclinical Formulation and Pharmacokinetic Modeling

The thermal stability of the hydrochloride salt (melting point 282–284 °C) and its high solubility make it highly suitable for preclinical formulation development. It allows for consistent dosing in aqueous vehicles for animal models, ensuring reliable pharmacokinetic tracking without the precipitation risks associated with the free base .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (18.61%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H370 (18.61%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant;Health Hazard

Other CAS

78644-54-9

Dates

[Antidepressants - stimulators for the release of norepinephrine and serotonin (history of creation, study of neurochemical effects and classification)]

D S DanilovPMID: 34037367 DOI: 10.17116/jnevro2021121041134

Abstract

The history of the creation and putting into practice of antidepressants and experimental agents - blockers of α-adrenergic receptors and serotonin 5-HT

-receptors is described. The author analyzes the history of development of mianserin, mirtazapine and other drugs and their position in the classification of antidepressants. On the basis of a generalization of historical facts, the rationality of assigning mianserin, mirtazapine, and possibly other compounds similar in chemical structure and mechanism of action to one neurochemical group and its designation by the term 'stimulators of the release of norepinephrine and (presumably) serotonin' is determined.

Evidence of repeated mirtazapine poisoning in children by hair analysis

Pascal Kintz, Jean-Sébastien Raul, Alice AmelinePMID: 33559900 DOI: 10.1111/1556-4029.14684

Abstract

Mirtazapine is an antidepressant drug, used to treat depression, but also, in some specific conditions, to treat obsessive-compulsive disorder and anxiety. Although mirtazapine is not a hypnotic, it can make the subject feel drowsy. Children under the age of 18 should not take mirtazapine, but for some very special diseases, a physician can prescribe it for a limited period of time. The authors report a case involving 2 children (7- and 9-year-old) who were administered mirtazapine without consent by the mother, who was under daily therapy with this antidepressant. Hair specimens, collected from the children were tested by liquid chromatography coupled to tandem mass spectrometry for mirtazapine and its metabolite, N-desmethylmirtazapine, on 3 × 1 cm segments. The hair test results (3 × 1 cm segments) have demonstrated that both children have been repetitively exposed to mirtazapine for approximately the last 3 months before hair collection, with concentrations in the range 1.32-3.79 and 0.64-2.54 ng/mg for mirtazapine and N-desmethylmirtazapine, respectively. Environmental contamination was ruled out as the measured concentrations are highly variable according to the pattern of drug distribution and the washes were negative. Hair testing for drugs appears as an excellent diagnostic tool for child protection toward drug exposure.Prediction of Human Disproportionate and Biliary Excreted Metabolites Using Chimeric Mice with Humanized Liver

Suguru Kato, Abhi Shah, Mihaela Plesescu, Yoshinari Miyata, Jayaprakasam Bolleddula, Swapan Chowdhury, Xiaochun ZhuPMID: 32665417 DOI: 10.1124/dmd.120.000128

Abstract

The PXB-mouse is potentially a useful in vivo model to predict human hepatic metabolism and clearance. Four model compounds, [C]desloratadine, [

H]mianserin, cyproheptadine, and [

H]carbazeran, all reported with disproportionate human metabolites, were orally administered to PXB- or control SCID mice to elucidate the biotransformation of each of them. For [

C]desloratadine in PXB-mice,

-glucuronide of 3-hydroxydesloratadine was observed as the predominant metabolite in both the plasma and urine. Both 3-hydroxydesloratadine and its

-glucuronide were detected as major drug-related materials in the bile, whereas only 3-hydroxydesloratadine was detected in the feces, suggesting that a fraction of 3-hydroxydesloratadine in feces was derived from deconjugation of its

-glucuronide by gut microflora. This information can help understand the biliary clearance mechanism of a drug and may fill the gap in a human absorption, distribution, metabolism, and excretion study, in which the bile samples are typically not available. The metabolic profiles in PXB-mice were qualitatively similar to those reported in humans in a clinical study in which 3-hydroxydesloratadine and its

-glucuronide were major and disproportionate metabolites compared with rat, mouse, and monkey. In the control SCID mice, neither of the metabolites was detected in any matrix. Similarly, for the other three compounds, all human specific or disproportionate metabolites were detected at a high level in PXB-mice, but they were either minimally observed or not observed in the control mice. Data from these four compounds indicate that studies in PXB-mice can help predict the potential for the presence of human disproportionate metabolites (relative to preclinical species) prior to conducting clinical studies and understand the biliary clearance mechanism of a drug. SIGNIFICANCE STATEMENT: Studies in PXB-mice have successfully predicted the human major and disproportionate metabolites compared with preclinical safety species for desloratadine, mianserin, cyproheptadine, and carbazeran. In addition, biliary excretion data from PXB-mice can help illustrate the human biliary clearance mechanism of a drug.

[Serotonin syndrome shortly after the administration of low-dose mirtazapine]

Malini Sagar, Mette Lindelof, Magnus Spangsberg BoesenPMID: 32400384 DOI:

Abstract

Serotonin syndrome is a rare neuropsychiatric complication caused by serotonergic drugs. Symptoms include confusion, psychosis, tremor, palpitations, hyperthermia, and the neurological examination shows signs of central nervous system deficits. This is a case report of a 67-year-old woman, who developed serotonin syndrome in the form of delusions, tremor, cerebellar ataxia and upper neuron signs one day after administration of low-dose mirtazapine therapy. Complete symptom remission occurred one week after the discontinuation of mirtazapine.Antidepressants induce profibrotic responses via the lysophosphatidic acid receptor LPA

Maria C Olianas, Simona Dedoni, Pierluigi OnaliPMID: 32007501 DOI: 10.1016/j.ejphar.2020.172963

Abstract

Preclinical and clinical studies have indicated that antidepressants can promote inflammation and fibrogenesis, particularly in the lung, by mechanisms not fully elucidated. We have previously shown that different classes of antidepressants can activate the lysophosphatidic acid (LPA) receptor LPA, a major pathogenetic mediator of tissue fibrosis. The aim of the present study was to investigate whether in cultured human dermal and lung fibroblasts antidepressants could trigger LPA

-mediated profibrotic responses. In both cell types amitriptyline, clomipramine and mianserin mimicked the ability of LPA to induce the phosphorylation/activation of extracellular signal -regulated kinases 1 and 2 (ERK1/2), which was blocked by the selective LPA

receptor antagonist AM966 and the LPA

antagonist Ki16425. Antidepressant-induced ERK1/2 stimulation was absent in fibroblasts stably depleted of LPA

by short hairpin RNA transfection and was prevented by pertussis toxin, an uncoupler of receptors from Gi/o proteins. Like LPA, antidepressants stimulated fibroblasts proliferation and this effect was blocked by either AM966 or the MEK1/2 inhibitor PD98059. Moreover, by acting through LPA

antidepressants induced the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and caused an ERK1/2-dependent increase in the cellular levels of transforming growth factor-β (TGF-β)1, a potent fibrogenic cytokine. Pharmacological blockade of TGF-β receptor type 1 prevented antidepressant- and LPA-induced α-SMA expression. These data indicate that in human dermal and lung fibroblasts different antidepressants can induce proliferative and differentiating responses by activating the LPA

receptor coupled to ERK1/2 signalling and suggest that this property may contribute to the promotion of tissue fibrosis by these drugs.

8-Hydroxylation and Glucuronidation of Mirtazapine in Japanese Psychiatric Patients: Significance of the Glucuronidation Pathway of 8-Hydroxy-Mirtazapine

Masataka Shinozaki, Jason Pierce, Yuki Hayashi, Takashi Watanabe, Taro Sasaki, Hazuki Komahashi-Sasaki, Kazufumi Akiyama, Kazuko Kato, Yoshimasa Inoue, Shoko Tsuchimine, Norio Yasui-Furukori, Yuji Ozeki, Kazutaka ShimodaPMID: 31158907 DOI: 10.1055/a-0918-6408

Abstract

To investigate the metabolism of mirtazapine (MIR) in Japanese psychiatric patients, we determined the plasma levels of MIR,-desmethylmirtazapine (DMIR), 8-hydroxy-mirtazapine (8-OH-MIR), mirtazapine glucuronide (MIR-G), and 8-hydroxy-mirtazapine glucuronide (8-OH-MIR-G).

Seventy-nine Japanese psychiatric patients were treated with MIR for 1-8 weeks to achieve a steady-state concentration. Plasma levels of MIR, DMIR, and 8-OH-MIR were determined using high-performance liquid chromatography. Plasma concentrations of MIR-G and 8-OH-MIR-G were determined by total MIR and total 8-OH-MIR (i. e., concentrations after hydrolysis) minus unconjugated MIR and unconjugated 8-OH-MIR, respectively. Polymerase chain reaction was used to determine CYP2D6 genotypes.

Plasma levels of 8-OH-MIR were lower than those of MIR and DMIR (median 1.42 nmol/L vs. 92.71 nmol/L and 44.96 nmol/L, respectively). The plasma levels (median) of MIR-G and 8-OH-MIR-G were 75.00 nmol/L and 111.60 nmol/L, giving MIR-G/MIR and 8-OH-MIR-G/8-OH-MIR ratios of 0.92 and 59.50, respectively. Multiple regression analysis revealed that smoking was correlated with the plasma MIR concentration (dose- and body weight-corrected, p=0.040) and that age (years) was significantly correlated with the plasma DMIR concentration (dose- and body weight-corrected, p=0.018). The steady-state plasma concentrations of MIR and its metabolites were unaffected by the number of CYP2D6*5 and CYP2D6*10 alleles.

The plasma concentration of 8-OH-MIR was as low as 1.42 nmol/L, whereas 8-OH-MIR-G had an approximate 59.50 times higher concentration than 8-OH-MIR, suggesting a significant role for hydroxylation of MIR and its glucuronidation in the Japanese population.

Pharmacological interventions for treatment-resistant depression in adults

Philippa Davies, Sharea Ijaz, Catherine J Williams, David Kessler, Glyn Lewis, Nicola WilesPMID: 31846068 DOI: 10.1002/14651858.CD010557.pub2

Abstract

Although antidepressants are often a first-line treatment for adults with moderate to severe depression, many people do not respond adequately to medication, and are said to have treatment-resistant depression (TRD). Little evidence exists to inform the most appropriate 'next step' treatment for these people.To assess the effectiveness of standard pharmacological treatments for adults with TRD.

We searched the Cochrane Common Mental Disorders Controlled Trials Register (CCMDCTR) (March 2016), CENTRAL, MEDLINE, Embase, PsycINFO and Web of Science (31 December 2018), the World Health Organization trials portal and ClinicalTrials.gov for unpublished and ongoing studies, and screened bibliographies of included studies and relevant systematic reviews without date or language restrictions.

Randomised controlled trials (RCTs) with participants aged 18 to 74 years with unipolar depression (based on criteria from DSM-IV-TR or earlier versions, International Classification of Diseases (ICD)-10, Feighner criteria or Research Diagnostic Criteria) who had not responded to a minimum of four weeks of antidepressant treatment at a recommended dose. Interventions were: (1) increasing the dose of antidepressant monotherapy; (2) switching to a different antidepressant monotherapy; (3) augmenting treatment with another antidepressant; (4) augmenting treatment with a non-antidepressant. All were compared with continuing antidepressant monotherapy. We excluded studies of non-standard pharmacological treatments (e.g. sex hormones, vitamins, herbal medicines and food supplements).

Two reviewers used standard Cochrane methods to extract data, assess risk of bias, and resolve disagreements. We analysed continuous outcomes with mean difference (MD) or standardised mean difference (SMD) and 95% confidence interval (CI). For dichotomous outcomes, we calculated a relative risk (RR) and 95% CI. Where sufficient data existed, we conducted meta-analyses using random-effects models.

We included 10 RCTs (2731 participants). Nine were conducted in outpatient settings and one in both in- and outpatients. Mean age of participants ranged from 42 - 50.2 years, and most were female. One study investigated switching to, or augmenting current antidepressant treatment with, another antidepressant (mianserin). Another augmented current antidepressant treatment with the antidepressant mirtazapine. Eight studies augmented current antidepressant treatment with a non-antidepressant (either an anxiolytic (buspirone) or an antipsychotic (cariprazine; olanzapine; quetiapine (3 studies); or ziprasidone (2 studies)). We judged most studies to be at a low or unclear risk of bias. Only one of the included studies was not industry-sponsored. There was no evidence of a difference in depression severity when current treatment was switched to mianserin (MD on Hamilton Rating Scale for Depression (HAM-D) = -1.8, 95% CI -5.22 to 1.62, low-quality evidence)) compared with continuing on antidepressant monotherapy. Nor was there evidence of a difference in numbers dropping out of treatment (RR 2.08, 95% CI 0.94 to 4.59, low-quality evidence; dropouts 38% in the mianserin switch group; 18% in the control). Augmenting current antidepressant treatment with mianserin was associated with an improvement in depression symptoms severity scores from baseline (MD on HAM-D -4.8, 95% CI -8.18 to -1.42; moderate-quality evidence). There was no evidence of a difference in numbers dropping out (RR 1.02, 95% CI 0.38 to 2.72; low-quality evidence; 19% dropouts in the mianserin-augmented group; 38% in the control). When current antidepressant treatment was augmented with mirtazapine, there was little difference in depressive symptoms (MD on Beck Depression Inventory (BDI-II) -1.7, 95% CI -4.03 to 0.63; high-quality evidence) and no evidence of a difference in dropout numbers (RR 0.50, 95% CI 0.15 to 1.62; dropouts 2% in mirtazapine-augmented group; 3% in the control). Augmentation with buspirone provided no evidence of a benefit in terms of a reduction in depressive symptoms (MD on Montgomery and Asberg Depression Rating Scale (MADRS) -0.30, 95% CI -9.48 to 8.88; low-quality evidence) or numbers of drop-outs (RR 0.60, 95% CI 0.23 to 1.53; low-quality evidence; dropouts 11% in buspirone-augmented group; 19% in the control). Severity of depressive symptoms reduced when current treatment was augmented with cariprazine (MD on MADRS -1.50, 95% CI -2.74 to -0.25; high-quality evidence), olanzapine (MD on HAM-D -7.9, 95% CI -16.76 to 0.96; low-quality evidence; MD on MADRS -12.4, 95% CI -22.44 to -2.36; low-quality evidence), quetiapine (SMD -0.32, 95% CI -0.46 to -0.18; I2 = 6%, high-quality evidence), or ziprasidone (MD on HAM-D -2.73, 95% CI -4.53 to -0.93; I2 = 0, moderate-quality evidence) compared with continuing on antidepressant monotherapy. However, a greater number of participants dropped out when antidepressant monotherapy was augmented with an antipsychotic (cariprazine RR 1.68, 95% CI 1.16 to 2.41; quetiapine RR 1.57, 95% CI: 1.14 to 2.17; ziprasidone RR 1.60, 95% CI 1.01 to 2.55) compared with antidepressant monotherapy, although estimates for olanzapine augmentation were imprecise (RR 0.33, 95% CI 0.04 to 2.69). Dropout rates ranged from 10% to 39% in the groups augmented with an antipsychotic, and from 12% to 23% in the comparison groups. The most common reasons for dropping out were side effects or adverse events. We also summarised data about response and remission rates (based on changes in depressive symptoms) for included studies, along with data on social adjustment and social functioning, quality of life, economic outcomes and adverse events.

A small body of evidence shows that augmenting current antidepressant therapy with mianserin or with an antipsychotic (cariprazine, olanzapine, quetiapine or ziprasidone) improves depressive symptoms over the short-term (8 to 12 weeks). However, this evidence is mostly of low or moderate quality due to imprecision of the estimates of effects. Improvements with antipsychotics need to be balanced against the increased likelihood of dropping out of treatment or experiencing an adverse event. Augmentation of current antidepressant therapy with a second antidepressant, mirtazapine, does not produce a clinically important benefit in reduction of depressive symptoms (high-quality evidence). The evidence regarding the effects of augmenting current antidepressant therapy with buspirone or switching current antidepressant treatment to mianserin is currently insufficient. Further trials are needed to increase the certainty of these findings and to examine long-term effects of treatment, as well as the effectiveness of other pharmacological treatment strategies.

Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors

Sandra Sacre, Albert Jaxa-Chamiec, Caroline M R Low, Giselle Chamberlain, Cathy Tralau-StewartPMID: 31244825 DOI: 10.3389/fimmu.2019.01167

Abstract

Antidepressants are increasingly recognized to have anti-inflammatory properties in addition to their ability to treat major depressive disorders. To explore if engagement of 5-hydroxytryptamine (5-HT) receptors was required for the anti-inflammatory effect of the tetracyclic antidepressant mianserin, a series of structural derivatives were generated with the aim of reducing 5-HT receptor binding. Primary human peripheral blood mononuclear cells were used to screen for anti-inflammatory activity. The lead compound demonstrated a significant loss in 5-HT receptor binding, as assessed by non-selective 5-HT binding of radiolabelled serotonin in rat cerebral cortex. However, it retained the ability to inhibit endosomal toll-like receptor 8 signaling in primary human macrophages and spontaneous cytokine production from human rheumatoid synovial tissue equivalent to that previously observed for mianserin. These data demonstrate that the anti-inflammatory mechanism of mianserin may be independent of 5-HT receptor activity. This research offers new insights into the mechanism and structural requirements for the anti-inflammatory action of mianserin.Explore Compound Types